

An In-depth Technical Guide to the Chemical Properties of 3-Pentyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Pentyl acetate

Cat. No.: B1618307

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentyl acetate, also known as pentan-3-yl acetate, is an organic compound classified as an ester.^{[1][2]} It is a colorless liquid with a characteristic fruity odor. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and graphical representations of key experimental workflows. This guide is intended for use by researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-pentyl acetate** are summarized in the tables below. This data has been compiled from various reputable chemical databases and literature sources.

Table 1: General and Physical Properties

Property	Value	Source(s)
IUPAC Name	pentan-3-yl acetate	[1]
Synonyms	3-amyl acetate, acetic acid 1-ethylpropyl ester, diethylcarbinol acetate	[3]
CAS Number	620-11-1	[1] [3]
Molecular Formula	C ₇ H ₁₄ O ₂	[1] [3]
Molecular Weight	130.18 g/mol	[1] [4]
Appearance	Colorless liquid	[4]
Density	0.879 g/cm ³	[2] [3]
Boiling Point	135.1 °C at 760 mmHg	[2]
Melting Point	-74.65 °C (estimate)	[2]
Flash Point	33.4 °C	[1] [3]
Refractive Index	1.3960	[2] [4]
Vapor Pressure	7.85 mmHg at 25°C	[2] [3]
Vapor Density	0.879	[1] [3]

Table 2: Chromatographic and Spectroscopic Data

Property	Value	Source(s)
Kovats Retention Index (Standard non-polar)	835	[5]
Kovats Retention Index (Standard polar)	1077	[5]
Mass Spectrometry (GC-MS) Top Peak (m/z)	43	[5]
Mass Spectrometry (GC-MS) 2nd Highest Peak (m/z)	101	[5]
Mass Spectrometry (GC-MS) 3rd Highest Peak (m/z)	70	[5]

Experimental Protocols

Synthesis of 3-Pentyl Acetate via Fischer Esterification

This protocol details the synthesis of **3-pentyl acetate** from 3-pentanol and acetic acid using an acid catalyst.

Materials:

- 3-Pentanol
- Glacial Acetic Acid
- Concentrated Sulfuric Acid (H_2SO_4)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Boiling chips

Equipment:

- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle or sand bath
- Separatory funnel
- Erlenmeyer flask
- Simple distillation apparatus
- pH paper

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask, combine 3-pentanol and a molar excess of glacial acetic acid. Slowly add a catalytic amount of concentrated sulfuric acid while swirling the flask. Add a few boiling chips to ensure smooth boiling.
- Reflux: Attach the reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle or sand bath for approximately 1-2 hours.
- Work-up and Extraction:
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with:
 - Water
 - 5% sodium bicarbonate solution (to neutralize the excess acid; check the aqueous layer with pH paper to ensure it is basic). Be cautious of CO₂ evolution.
 - Saturated sodium chloride solution (brine).

- Separate and discard the aqueous layer after each wash.
- Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Decant the dried liquid into a clean, dry round-bottom flask.
 - Purify the crude **3-pentyl acetate** by simple distillation, collecting the fraction that boils at the expected boiling point of **3-pentyl acetate** (approximately 135 °C).

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow for **3-Pentyl Acetate**.

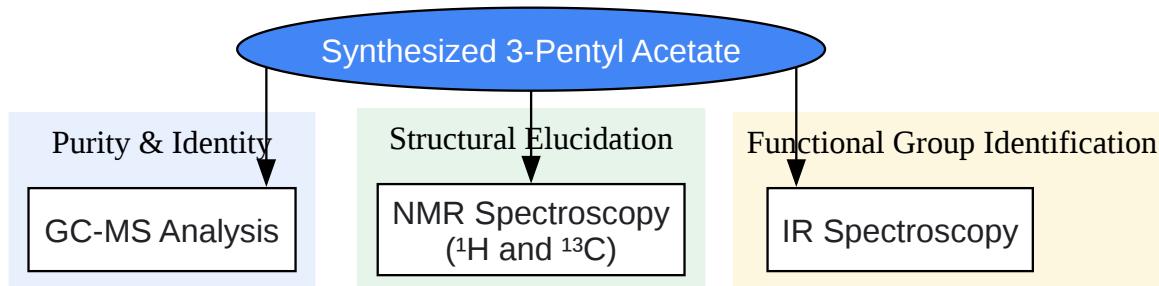
Characterization Methods

GC-MS is a powerful technique for assessing the purity of **3-pentyl acetate** and confirming its identity.

Typical GC Parameters:

- Column: A non-polar column, such as one with a dimethylpolysiloxane stationary phase, is suitable.
- Carrier Gas: Helium
- Inlet Temperature: 250 °C
- Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp to 200 °C at 10 °C/min.

Typical MS Parameters:


- Ionization Mode: Electron Impact (EI) at 70 eV
- Source Temperature: 230 °C
- Mass Range: m/z 40-200

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized ester.

- ¹H NMR: The spectrum of **3-pentyl acetate** is expected to show characteristic signals for the ethyl and acetyl protons. The methine proton adjacent to the oxygen will appear as a multiplet.
- ¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon, the carbon bonded to oxygen, and the different alkyl carbons.

IR spectroscopy is used to identify the functional groups present in the molecule.

- Expected Absorptions: A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester group is a key diagnostic peak. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from the starting alcohol indicates the completion of the reaction.

[Click to download full resolution via product page](#)

Analytical Workflow for the Characterization of **3-Pentyl Acetate**.

Safety and Handling

3-Pentyl acetate is a flammable liquid and should be handled with appropriate safety precautions.^[4] Vapors may form explosive mixtures with air. It is recommended to work in a well-ventilated area, preferably a fume hood, and to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and characterization of **3-pentyl acetate**. The tabulated data offers a quick reference for its physical and chemical characteristics, while the experimental protocols provide a practical foundation for its laboratory preparation and analysis. The inclusion of workflow diagrams aims to clarify the experimental processes for researchers and scientists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ACETOACETIC ACID 3-PENTYL ESTER(13562-81-7) 1H NMR spectrum [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Pentyl acetate | C7H14O2 | CID 69279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 3-Pentyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1618307#3-pentyl-acetate-chemical-properties\]](https://www.benchchem.com/product/b1618307#3-pentyl-acetate-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com